molecular formula C27H19FN2O2 B11559825 N-{(E)-[4-(benzyloxy)phenyl]methylidene}-2-(4-fluorophenyl)-1,3-benzoxazol-5-amine

N-{(E)-[4-(benzyloxy)phenyl]methylidene}-2-(4-fluorophenyl)-1,3-benzoxazol-5-amine

Cat. No.: B11559825
M. Wt: 422.4 g/mol
InChI Key: KVXMRULGIMMMOH-UHFFFAOYSA-N
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Description

(E)-1-[4-(BENZYLOXY)PHENYL]-N-[2-(4-FLUOROPHENYL)-1,3-BENZOXAZOL-5-YL]METHANIMINE is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound features a benzyloxy group attached to a phenyl ring, which is further connected to a fluorophenyl group through a methanimine linkage. The presence of a benzoxazole ring adds to its structural complexity and potential reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-1-[4-(BENZYLOXY)PHENYL]-N-[2-(4-FLUOROPHENYL)-1,3-BENZOXAZOL-5-YL]METHANIMINE typically involves a multi-step process. One common method includes the following steps:

    Formation of the Benzyloxy Phenyl Intermediate: This step involves the reaction of benzyl alcohol with a phenyl halide in the presence of a base to form the benzyloxy phenyl intermediate.

    Introduction of the Fluorophenyl Group: The benzyloxy phenyl intermediate is then reacted with a fluorophenyl halide under suitable conditions to introduce the fluorophenyl group.

    Formation of the Benzoxazole Ring: The final step involves the cyclization of the intermediate compound to form the benzoxazole ring, resulting in the formation of the target compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

(E)-1-[4-(BENZYLOXY)PHENYL]-N-[2-(4-FLUOROPHENYL)-1,3-BENZOXAZOL-5-YL]METHANIMINE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can undergo substitution reactions, particularly at the benzyloxy and fluorophenyl groups, using reagents like halogens or nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.

    Substitution: Halogens, nucleophiles, solvents like dichloromethane or acetonitrile.

Major Products Formed

    Oxidation: Formation of oxides and hydroxylated derivatives.

    Reduction: Formation of reduced derivatives with altered functional groups.

    Substitution: Formation of substituted derivatives with new functional groups replacing the original ones.

Scientific Research Applications

(E)-1-[4-(BENZYLOXY)PHENYL]-N-[2-(4-FLUOROPHENYL)-1,3-BENZOXAZOL-5-YL]METHANIMINE has diverse applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in drug development for treating various diseases.

    Industry: Utilized in the development of advanced materials and as a precursor for the synthesis of complex organic compounds.

Mechanism of Action

The mechanism of action of (E)-1-[4-(BENZYLOXY)PHENYL]-N-[2-(4-FLUOROPHENYL)-1,3-BENZOXAZOL-5-YL]METHANIMINE involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, leading to modulation of their activity.

    Pathways Involved: It may influence various biochemical pathways, including signal transduction, gene expression, and metabolic processes.

Comparison with Similar Compounds

Similar Compounds

    (E)-1-[4-(BENZYLOXY)PHENYL]-N-(4-FLUOROPHENYL)METHANIMINE: A structurally similar compound with slight variations in the functional groups.

    (E)-1-(4-(BENZYLOXY)PHENYL)-N-(4-FLUOROPHENYL)METHANIMINE: Another similar compound with differences in the positioning of the functional groups.

Uniqueness

(E)-1-[4-(BENZYLOXY)PHENYL]-N-[2-(4-FLUOROPHENYL)-1,3-BENZOXAZOL-5-YL]METHANIMINE is unique due to the presence of the benzoxazole ring, which imparts distinct chemical and biological properties

Properties

Molecular Formula

C27H19FN2O2

Molecular Weight

422.4 g/mol

IUPAC Name

N-[2-(4-fluorophenyl)-1,3-benzoxazol-5-yl]-1-(4-phenylmethoxyphenyl)methanimine

InChI

InChI=1S/C27H19FN2O2/c28-22-10-8-21(9-11-22)27-30-25-16-23(12-15-26(25)32-27)29-17-19-6-13-24(14-7-19)31-18-20-4-2-1-3-5-20/h1-17H,18H2

InChI Key

KVXMRULGIMMMOH-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)COC2=CC=C(C=C2)C=NC3=CC4=C(C=C3)OC(=N4)C5=CC=C(C=C5)F

Origin of Product

United States

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